(4-Amino-3-ethoxybutyl)dimethylamine
Overview
Description
“(4-Amino-3-ethoxybutyl)dimethylamine” is an organic compound with the molecular formula C8H20N2O . It is also known as AEBA or DMBAE. The compound has a molecular weight of 160.26 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a density of 0.899±0.06 g/cm3 .Scientific Research Applications
In Vivo Metabolism Studies :
- A study focused on the in vivo metabolism of a phenethylamine, closely related to the chemical structure of interest, in rats. It identified various metabolites, suggesting multiple metabolic pathways in operation (Kanamori et al., 2002).
Synthesis and Characterization of Antibodies :
- Research on the synthesis and characterization of antibodies against a dimethoxyphenylethylamine derivative demonstrated the potential for developing specific antibodies directed toward compounds with similar structural features (Knoll & Wisser, 1973).
Antimicrobial and Anti-Proliferative Potential :
- A study evaluated the antimicrobial and anti-proliferative activities of derivatives of a compound structurally similar to the chemical of interest. The compounds showed good antimicrobial activity against various microbial cells and anti-proliferative activity on certain cell lines (Zarafu, 2020).
Metabolic Pathways in Novel Psychedelic Substances :
- Another study explored the metabolic profile of N-Benzylphenethylamines, which are structurally related to the compound . It provided insights into the major metabolic pathways, highlighting the diversity in metabolic reactions these compounds can undergo (Šuláková et al., 2021).
Synthesis of Derivatives for Heterocyclic Systems :
- Research on the synthesis of heterocyclic systems using derivatives structurally related to (4-Amino-3-ethoxybutyl)dimethylamine, providing valuable insights into synthetic chemistry and the creation of new molecular structures (Selič et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
2-ethoxy-N',N'-dimethylbutane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-4-11-8(7-9)5-6-10(2)3/h8H,4-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYGMTDODPECSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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